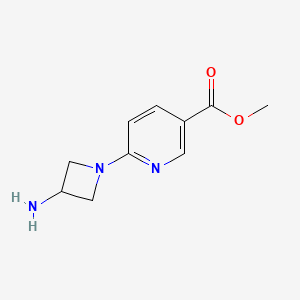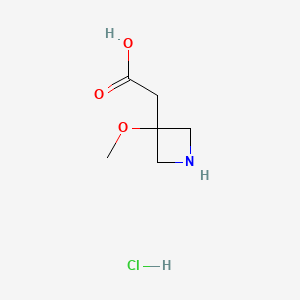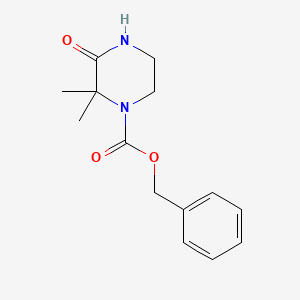
Methyl 6-(3-aminoazetidin-1-yl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(3-aminoazetidin-1-yl)nicotinate is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.22 g/mol . This compound is a derivative of nicotinic acid and features a unique azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the azetidine ring imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of Methyl 6-(3-aminoazetidin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with azetidine intermediates. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial production methods for this compound may involve large-scale esterification and substitution reactions, utilizing continuous flow reactors and automated systems to optimize efficiency and scalability.
Chemical Reactions Analysis
Methyl 6-(3-aminoazetidin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be modified by introducing different substituents using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 6-(3-aminoazetidin-1-yl)nicotinate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 6-(3-aminoazetidin-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression .
Comparison with Similar Compounds
Methyl 6-(3-aminoazetidin-1-yl)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: Lacks the azetidine ring and has different biological properties.
Methyl 6-pyrrolidinonicotinate: Contains a pyrrolidine ring instead of an azetidine ring, leading to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its azetidine ring, which imparts distinct chemical and biological properties that are not observed in its analogs.
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H13N3O2/c1-15-10(14)7-2-3-9(12-4-7)13-5-8(11)6-13/h2-4,8H,5-6,11H2,1H3 |
InChI Key |
JGVVYZCUWYFSIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B13484925.png)


![1-Nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B13484946.png)
![Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484962.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid](/img/structure/B13484964.png)

![Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate](/img/structure/B13484978.png)
![ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B13484991.png)

